fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)

Catalog No.
S3317363
CAS No.
405289-74-9
M.F
C39H24IrN3S3
M. Wt
823.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]...

CAS Number

405289-74-9

Product Name

fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)

IUPAC Name

2-(3H-1-benzothiophen-3-id-2-yl)pyridine;iridium(3+)

Molecular Formula

C39H24IrN3S3

Molecular Weight

823.0 g/mol

InChI

InChI=1S/3C13H8NS.Ir/c3*1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11;/h3*1-8H;/q3*-1;+3

InChI Key

USGICQHVMVTCCE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir+3]

Canonical SMILES

C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir+3]

Organic Light-Emitting Diodes (OLEDs):

fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III), also known as Ir(btpy)3, is a promising material for use in OLEDs due to its phosphorescent properties. Unlike fluorescent molecules, which can only emit light from singlet excited states, phosphorescent molecules can also emit light from triplet excited states. This allows Ir(btpy)3 to achieve higher internal quantum efficiencies (IQEs), which translates to brighter and more efficient OLEDs [].

Photocatalysis:

Research suggests that Ir(btpy)3 can be employed as a photocatalyst for various organic transformations. Its ability to absorb light and transfer energy to substrates makes it potentially useful for driving photoredox reactions such as water splitting, hydrogen generation, and organic synthesis [].

Biosensors:

The unique photophysical properties of Ir(btpy)3 have also led to exploration of its potential applications in biosensing. By incorporating Ir(btpy)3 into biocompatible materials, researchers aim to develop sensitive and selective probes for the detection of biomolecules like DNA and proteins.

Other Potential Applications:

Beyond the aforementioned areas, fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) is being investigated for potential applications in:

  • Solar energy conversion: As a light-harvesting material in dye-sensitized solar cells.
  • Biomedical imaging: As a luminescent probe for in vivo imaging.
  • Organic electronics: As a component in organic field-effect transistors (OFETs).

fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) is an organometallic compound characterized by its complex structure, which includes three 2-(benzo[b]thiophen-2-yl)pyridinato ligands coordinated to an iridium(III) center. Its molecular formula is C39H24IrN3S, and it has a molecular weight of approximately 823.06 g/mol. The compound typically appears as a dark purple to red powder and has a melting point exceeding 300 °C, indicating its thermal stability .

This compound is notable for its unique ligand architecture, which contributes to its photophysical properties, making it of interest in various applications, particularly in the field of organic electronics and photonics.

The chemical reactivity of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) is primarily influenced by the iridium center and the coordination environment provided by the ligands. The compound can undergo several types of reactions, including:

  • Ligand Substitution Reactions: The iridium center can facilitate the substitution of one or more ligands under specific conditions, which can alter the electronic properties of the complex.
  • Redox Reactions: The iridium(III) can be reduced to iridium(II), leading to changes in luminescence properties, which is crucial for applications in light-emitting devices.
  • Photo

Research into the biological activity of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) has indicated potential applications in medicinal chemistry. Preliminary studies suggest that this compound may exhibit:

  • Anticancer Properties: Some iridium complexes have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells through mechanisms involving DNA interaction and oxidative stress.
  • Antimicrobial Activity: The complex may possess antimicrobial properties, although detailed studies are required to elucidate its efficacy against specific pathogens.

The synthesis of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) typically involves multi-step procedures that include:

  • Preparation of Ligands: The synthesis begins with the preparation of 2-(benzo[b]thiophen-2-yl)pyridine ligands through appropriate coupling reactions.
  • Formation of the Iridium Complex: The iridium(III) precursor is reacted with the prepared ligands under controlled conditions (e.g., temperature, solvent) to form the final tris-complex.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for characterization and application.

fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) has several notable applications:

  • Organic Light Emitting Diodes (OLEDs): Due to its luminescent properties, this compound is explored as a phosphorescent emitter in OLEDs.
  • Photodynamic Therapy: Its potential biological activity makes it a candidate for use in photodynamic therapy for cancer treatment.
  • Sensors: The compound can be utilized in sensors for detecting various analytes based on its photophysical properties.

Interaction studies involving fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) focus on its behavior in biological systems and its interactions with biomolecules. Key areas of investigation include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.
  • DNA

fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) shares structural similarities with various other metal complexes. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
fac-Tris[2-(phenyl)pyridinato-C3,N]iridium(III)C36H27IrN3Similar ligand framework but with phenyl instead of benzo[b]thiophene
fac-Tris[2-(thienyl)pyridinato-C3,N]iridium(III)C36H27IrN3SContains thienyl ligands; different electronic properties
fac-Tris[2-(benzothiazolyl)pyridinato-C3,N]iridium(III)C39H24IrN3SIncorporates benzothiazole; potential differences in biological activity

Uniqueness

The uniqueness of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) lies in its specific ligand architecture and resulting photophysical characteristics. The presence of benzo[b]thiophene enhances its luminescent properties compared to similar compounds, making it particularly valuable for applications in optoelectronics and biomedicine. Its distinct interactions with biological systems further differentiate it from other metal complexes.

Hydrogen Bond Acceptor Count

9

Exact Mass

823.07616 g/mol

Monoisotopic Mass

823.07616 g/mol

Heavy Atom Count

46

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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